molecular formula C8H3BrF4O B119248 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 150698-74-1

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B119248
M. Wt: 271.01 g/mol
InChI Key: SFVGYPOXYKGQCG-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone, commonly referred to as 3-bromo-4-fluorophenyl-2,2,2-trifluoroethanone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless to slightly yellow-colored liquid with a low boiling point, and is soluble in most organic solvents. It has a molecular weight of 218.03 g/mol and a melting point of -78.3 °C.

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry : This compound has been studied for its potential in the synthesis of nonsteroidal antiandrogens, which are used in the treatment of conditions like prostate cancer. For instance, the synthesis and resolution of related compounds for medicinal applications have been explored (Tucker & Chesterson, 1988).

  • Organic Synthesis and Chemical Reactions : Research has delved into the synthesis of fluorine compounds using reactions involving halothane, a compound closely related to 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone. These studies provide insights into the synthesis of complex fluorine-containing molecules (Dmowski, 2011).

  • Polymer Science : In polymer science, derivatives of this compound have been utilized in the synthesis of fluorinated polyimides. These materials have applications in areas requiring materials with low dielectric constants and high optical transparency, such as in electronics and optoelectronics (Tao et al., 2009).

  • Materials Chemistry : The compound has been used in the development of new aromatic diacids containing the trifluoromethyl group, which are precursors for high-performance polymers. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for advanced material applications (Boston et al., 1997).

  • Electrochemical Applications : Electrochemical fluorination studies involving similar compounds have been conducted to understand the synthesis of fluorinated aromatic compounds. Such studies are crucial for the development of advanced materials and pharmaceuticals (Shainyan & Danilevich, 2006).

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVGYPOXYKGQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601574
Record name 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

CAS RN

150698-74-1
Record name 1-(3-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-4',2,2,2-tetrafluoroacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.4 g (0.023 mol) of 2,2,2-trifluoro-1-(3-bromo-4-fluorophenyl)ethanol and 0.4 g (0.0012 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 100 ml of methylene chloride at room temperature. 14.4 ml (0.028 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 4 hours during which the reaction temperature rises to 27° C. The reaction mixture is added to 100 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.5 mbar, 80°-100° C. bath temperature), 3.9 g (61.5% of theory) of 2-bromo-4-trifluoroacetylfluorobenzene are obtained. nD20 : 1.4905.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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